molecular formula C10H13ClN2O B3115730 3-(3-Aminopropoxy)benzonitrile hydrochloride CAS No. 210963-17-0

3-(3-Aminopropoxy)benzonitrile hydrochloride

Cat. No. B3115730
CAS RN: 210963-17-0
M. Wt: 212.67 g/mol
InChI Key: DZZWMMIGQBJYBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The InChI code for “3-(3-Aminopropoxy)benzonitrile” is 1S/C10H12N2O/c11-5-2-6-13-10-4-1-3-9(7-10)8-12/h1,3-4,7H,2,5-6,11H2 . This code provides a specific string of characters that represent the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound is stored in a dark place, under an inert atmosphere, at room temperature . It can exist in various physical forms such as liquid, solid, semi-solid, or lump .

Scientific Research Applications

Biocatalytic Applications

A study by Chhiba et al. (2012) highlighted the enantioselective biocatalytic hydrolysis of β-aminonitriles (which are structurally related to 3-(3-Aminopropoxy)benzonitrile hydrochloride) to β-amino-amides using Rhodococcus rhodochrous ATCC BAA-870. This process leverages the nitrile hydratase enzyme's enantioselectivity, demonstrating significant potential in producing enantiomerically pure compounds, which are valuable in drug synthesis and development (Chhiba et al., 2012).

Corrosion Inhibition

Research conducted by Chaouiki et al. (2018) explored the corrosion inhibition capabilities of benzonitrile derivatives for mild steel in an acidic medium. The findings suggest that these compounds, including structures analogous to this compound, offer excellent corrosion inhibition, with implications for industrial applications, particularly in metal preservation and protection (Chaouiki et al., 2018).

Environmental and Microbial Degradation

The review by Holtze et al. (2008) details the microbial degradation of benzonitrile herbicides, shedding light on the environmental fate and degradation pathways of these compounds. Although the focus is on herbicides like dichlobenil and bromoxynil, the microbial interactions discussed could provide insights into the biodegradation of similar structures, including this compound, thereby contributing to environmental remediation strategies (Holtze et al., 2008).

Synthesis Methodologies

A study by Meng (2012) presents a synthesis methodology for amino-quinazolines, starting from 2-amino-benzonitrile, which relates to the broader class of benzonitrile derivatives. This research outlines a versatile approach to synthesizing heterocyclic compounds, which are crucial in pharmaceuticals and agrochemicals, demonstrating the synthetic utility of benzonitrile derivatives (Meng, 2012).

Safety and Hazards

The compound is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and specific procedures in case of ingestion or contact with skin .

properties

IUPAC Name

3-(3-aminopropoxy)benzonitrile;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O.ClH/c11-5-2-6-13-10-4-1-3-9(7-10)8-12;/h1,3-4,7H,2,5-6,11H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZZWMMIGQBJYBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCCCN)C#N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3-Aminopropoxy)benzonitrile hydrochloride
Reactant of Route 2
Reactant of Route 2
3-(3-Aminopropoxy)benzonitrile hydrochloride
Reactant of Route 3
Reactant of Route 3
3-(3-Aminopropoxy)benzonitrile hydrochloride
Reactant of Route 4
Reactant of Route 4
3-(3-Aminopropoxy)benzonitrile hydrochloride
Reactant of Route 5
Reactant of Route 5
3-(3-Aminopropoxy)benzonitrile hydrochloride
Reactant of Route 6
Reactant of Route 6
3-(3-Aminopropoxy)benzonitrile hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.